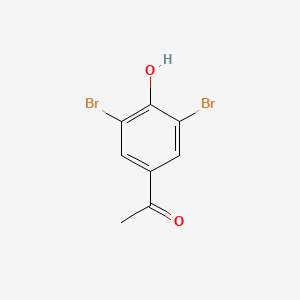

2,6-二溴茴香醚

描述

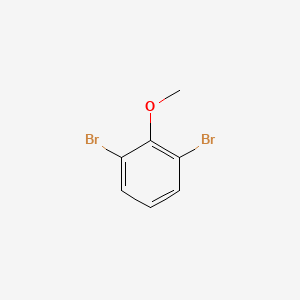

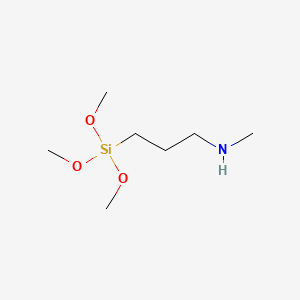

1,3-Dibromo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Dibromo-2-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

2,6-二溴茴香醚在有机合成中被广泛应用,尤其是在芳香族化合物的合成中。 它作为多种取代反应的原料,溴原子可以被其他官能团取代,从而合成新的分子 。 这种化合物在杂环化合物的合成中尤其有用,杂环化合物在制药和农药的开发中起着至关重要的作用 .

药物化学

在药物化学领域,2,6-二溴茴香醚作为一种潜在的构建模块,用于药物开发。 其溴原子是反应性位点,可以与其他有机部分偶联,形成活性药物成分 (APIs) 。该化合物的衍生物正在研究其生物活性,并可能导致发现新的治疗药物。

材料科学

在材料科学领域,2,6-二溴茴香醚因其在先进材料合成中的作用而受到研究。 将其掺入聚合物和树脂中,由于存在溴,一种已知的阻燃元素,可以赋予阻燃性能 。这种应用对于开发更安全、更耐用的材料对于各个行业来说意义重大。

环境研究

2,6-二溴茴香醚在环境研究中也很重要,特别是在分析海洋环境中的卤代有机化合物中。 它被用作示踪剂,用于研究有机卤素化合物在大气和海洋中的迁移和归宿,这对了解这些化合物对生态系统和人类健康的影响至关重要 .

分析化学

在分析化学中,2,6-二溴茴香醚被用作标准品,在色谱分析中用于量化各种样品中类似的有机溴化合物 。其明确定义的特性使其成为确保分析方法准确性和精度的理想参考物质。

工业应用

最后,在工业应用中,2,6-二溴茴香醚是制造染料、颜料和其他特种化学品的宝贵中间体 。它能够进行进一步的化学转化,使其成为合成各种工业产品的通用化合物。

作用机制

Mode of Action

It is known that brominated compounds often interact with their targets through electrophilic aromatic substitution . This involves the replacement of a hydrogen atom in an aromatic system with an electrophile, in this case, a bromine atom .

Biochemical Pathways

It is known that brominated compounds can influence various metabolic pathways .

属性

IUPAC Name |

1,3-dibromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZVDHQOAJUZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191921 | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38603-09-7 | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental significance of 2,6-Dibromoanisole?

A: 2,6-Dibromoanisole is a type of bromoanisole (BA) produced through the methylation of bromophenols, which are naturally synthesized by marine algae. [] These compounds are of interest due to their potential role in the marine bromine cycle.

Q2: How does 2,6-Dibromoanisole behave in the environment?

A: Research suggests that 2,6-Dibromoanisole, alongside other BAs like 2,4-dibromoanisole (2,4-DBA) and 2,4,6-tribromoanisole (2,4,6-TBA), are exchanged between water and air. [] In the Baltic Sea, a south-to-north decreasing concentration gradient of 2,4-DBA and 2,4,6-TBA was observed, likely due to dilution with freshwater from rivers. [] This suggests that freshwater input influences the distribution of these compounds.

Q3: What analytical challenges are associated with studying 2,6-Dibromoanisole in the environment?

A: Accurately measuring 2,6-Dibromoanisole in air samples can be challenging. Studies have shown that this compound can be underestimated due to breakthrough issues with polyurethane foam traps used for air sampling. [] This highlights the importance of careful selection and validation of sampling and analytical methods when studying 2,6-Dibromoanisole and similar compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)